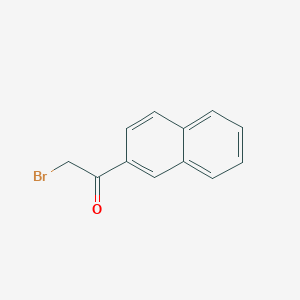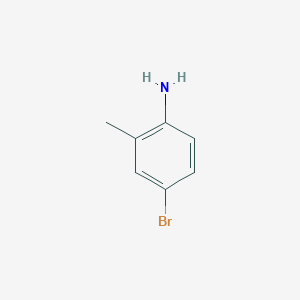![molecular formula C19H38GaN2S2+ B146048 3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) CAS No. 132695-73-9](/img/structure/B146048.png)
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) is a coordination compound that has garnered significant interest in the field of medicinal chemistry. This compound is particularly notable for its use in diagnostic imaging, especially in positron emission tomography (PET) due to its radiolabeling with gallium-68 .
Preparation Methods
The synthesis of bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex involves the reaction of gallium-68 with the bis(aminoethanethiol) ligand. The process is typically carried out under mild conditions to ensure high yield and purity. The reaction is simple and rapid, making it suitable for kit formulation . Industrial production methods focus on optimizing the yield and purity of the compound, often involving advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gallium.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The complex can undergo substitution reactions where ligands are replaced by other donor atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) has a wide range of applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the behavior of gallium complexes.
Biology: The compound is employed in biological studies to understand its interaction with biological molecules and systems.
Mechanism of Action
The mechanism of action of bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex involves its interaction with biological molecules. The compound binds to specific molecular targets, allowing it to be visualized using PET imaging. The gallium-68 radiolabel emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .
Comparison with Similar Compounds
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) is unique due to its specific ligand structure and radiolabeling with gallium-68. Similar compounds include:
Indium (III) complexes: These complexes are also used in diagnostic imaging but have different stability and biodistribution properties.
Technetium-99m complexes: These are widely used in nuclear medicine for imaging but have different radiolabeling and imaging characteristics.
The uniqueness of bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex lies in its high stability, rapid synthesis, and suitability for PET imaging, making it a valuable tool in medical diagnostics .
Properties
CAS No. |
132695-73-9 |
|---|---|
Molecular Formula |
C19H38GaN2S2+ |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) |
InChI |
InChI=1S/C19H40N2S2.Ga/c1-5-18(22,6-2)15-20-14-17(12-10-9-11-13-17)21-16-19(23,7-3)8-4;/h20-23H,5-16H2,1-4H3;/q;+3/p-2/i;1-2 |
InChI Key |
MALQFRNERHLCPZ-ZQSXMSGHSA-L |
SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |
Isomeric SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[68Ga+3] |
Canonical SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |
Synonyms |
is(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex Ga(68)-BAT-TECH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















